molecular formula C24H22N4O4 B10897591 3-nitro-N-[3-({(2Z)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}carbonyl)phenyl]benzamide

3-nitro-N-[3-({(2Z)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}carbonyl)phenyl]benzamide

Katalognummer: B10897591
Molekulargewicht: 430.5 g/mol
InChI-Schlüssel: PBEIOGXIHBFONQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~1~-[3-({2-[(Z)-1-(4-ISOPROPYLPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]-3-NITROBENZAMIDE is a complex organic compound characterized by its unique structure, which includes an isopropylphenyl group, a hydrazino carbonyl group, and a nitrobenzamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-[3-({2-[(Z)-1-(4-ISOPROPYLPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]-3-NITROBENZAMIDE typically involves multiple steps:

    Formation of the hydrazino carbonyl intermediate: This step involves the reaction of hydrazine with a suitable carbonyl compound under controlled conditions to form the hydrazino carbonyl intermediate.

    Condensation with isopropylphenyl aldehyde: The intermediate is then reacted with 4-isopropylphenyl aldehyde to form the (Z)-1-(4-isopropylphenyl)methylidene hydrazino derivative.

    Coupling with 3-nitrobenzoyl chloride: The final step involves the coupling of the hydrazino derivative with 3-nitrobenzoyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N~1~-[3-({2-[(Z)-1-(4-ISOPROPYLPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]-3-NITROBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The compound can be reduced to form corresponding amines or hydrazines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.

Major Products

    Oxidation: Formation of nitro derivatives or amines.

    Reduction: Formation of amines or hydrazines.

    Substitution: Formation of substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

N~1~-[3-({2-[(Z)-1-(4-ISOPROPYLPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]-3-NITROBENZAMIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Application in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.

Wirkmechanismus

The mechanism of action of N1-[3-({2-[(Z)-1-(4-ISOPROPYLPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]-3-NITROBENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N~1~-[3-({2-[(Z)-1-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]-3-NITROBENZAMIDE
  • N~1~-[3-({2-[(Z)-1-(4-ETHYLPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]-3-NITROBENZAMIDE

Uniqueness

N~1~-[3-({2-[(Z)-1-(4-ISOPROPYLPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]-3-NITROBENZAMIDE is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties, potentially leading to distinct biological activities and applications compared to its analogs.

Eigenschaften

Molekularformel

C24H22N4O4

Molekulargewicht

430.5 g/mol

IUPAC-Name

3-[(3-nitrobenzoyl)amino]-N-[(4-propan-2-ylphenyl)methylideneamino]benzamide

InChI

InChI=1S/C24H22N4O4/c1-16(2)18-11-9-17(10-12-18)15-25-27-24(30)19-5-3-7-21(13-19)26-23(29)20-6-4-8-22(14-20)28(31)32/h3-16H,1-2H3,(H,26,29)(H,27,30)

InChI-Schlüssel

PBEIOGXIHBFONQ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.